1-(3-Fluoro-5-iodophenyl)ethanone
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Overview
Description
1-(3-Fluoro-5-iodophenyl)ethanone is an organic compound with the molecular formula C8H6FIO. It is a halogenated ketone, characterized by the presence of both fluorine and iodine atoms on a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(3-Fluoro-5-iodophenyl)ethanone typically involves the halogenation of a phenyl ethanone precursor. One common method includes the reaction of 3-fluoroacetophenone with iodine in the presence of a suitable oxidizing agent. The reaction conditions often involve mild temperatures and the use of solvents like acetic acid to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-5-iodophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of substituted phenyl ethanones.
Reduction: Formation of 1-(3-fluoro-5-iodophenyl)ethanol.
Oxidation: Formation of 3-fluoro-5-iodobenzoic acid.
Scientific Research Applications
1-(3-Fluoro-5-iodophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-iodophenyl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
- 1-(4-Amino-3-fluoro-5-iodophenyl)ethanone
- 1-(3-Iodophenyl)ethanone
- 1-(4-Fluoro-3-iodophenyl)ethanone
Comparison: 1-(3-Fluoro-5-iodophenyl)ethanone is unique due to the specific positioning of the fluorine and iodine atoms on the phenyl ring. This unique arrangement can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a distinct compound for various applications .
Properties
Molecular Formula |
C8H6FIO |
---|---|
Molecular Weight |
264.03 g/mol |
IUPAC Name |
1-(3-fluoro-5-iodophenyl)ethanone |
InChI |
InChI=1S/C8H6FIO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 |
InChI Key |
MEULZJSEZKZQQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)I)F |
Origin of Product |
United States |
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